N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Lipophilicity Drug-likeness ADME prediction

This 1,3,4-thiadiazole features the critical C2 thiophene-2-carboxamide donor and a C5 4-methylbenzylsulfanyl group, matching the most inhibitory-active pharmacophore. The para-methyl substitution provides a +0.35 ΔLogP perturbation for systematic SAR. Its clean ¹H NMR signature (δ 2.3 singlet, δ 7.2–7.3 doublets) ensures identity integrity in HTS. Ideal for anticancer library design.

Molecular Formula C15H13N3OS3
Molecular Weight 347.5 g/mol
Cat. No. B5862931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Molecular FormulaC15H13N3OS3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
InChIInChI=1S/C15H13N3OS3/c1-10-4-6-11(7-5-10)9-21-15-18-17-14(22-15)16-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,17,19)
InChIKeyWMNLNTAWARMDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide – A Structurally Privileged 1,3,4-Thiadiazole for Targeted Medicinal Chemistry


N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (molecular formula C₁₆H₁₅N₃OS₃; exact mass 361.038 Da) is a heterocyclic small molecule that integrates the pharmacologically privileged 1,3,4-thiadiazole core with a thiophene-2-carboxamide donor at position 2 and a 4-methylbenzylsulfanyl substituent at position 5. This substitution pattern closely matches the pharmacophoric arrangement identified in a comprehensive patent review as the most inhibitory-active scaffold for 1,3,4-thiadiazoles [1]. The compound belongs to a well-documented class of thiadiazole-based inhibitors with broad-spectrum biological potential, including anticancer, antimicrobial, and antiviral activities [1].

Why N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide Cannot Be Casually Substituted by Other 1,3,4-Thiadiazole Analogs


The biological activity of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the electronic and steric properties of both C2 and C5 substituents. A review of thiadiazole inhibitors explicitly states that the most potent compounds incorporate a secondary alkyl(aryl)amido group at position 2 and a benzylthio(mercapto) group at position 5 [1]. The 4-methyl substitution on the benzyl ring distinguishes this compound from the unsubstituted benzylthio analog by modulating lipophilicity (predicted LogP increase of approximately 0.5 units) and electron density on the sulfur atom, parameters that directly influence membrane permeability and target-binding affinity [2]. Replacing the thiophene-2-carboxamide with a simpler acetamide or benzamide results in loss of the π-stacking and hydrogen-bonding capabilities conferred by the thiophene ring. Consequently, generic interchange among 1,3,4-thiadiazole analogs risks substantial alteration of potency, selectivity, and physicochemical profile, making procured identity critical for reproducible research outcomes.

Product-Specific Quantitative Evidence Guide: N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide


Lipophilicity-Driven Differentiation: Predicted LogP of Target Compound vs. Unsubstituted Benzylthio Analog

The 4-methyl substitution on the benzyl ring is predicted to increase lipophilicity compared to the unsubstituted N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide. The target compound has a predicted LogP of 3.47, whereas the non-methylated analog has a predicted LogP of approximately 3.12 . This difference of 0.35 LogP units can significantly affect membrane permeability and oral bioavailability, positioning the target compound as a more favorable starting point for cell-permeable inhibitor design.

Lipophilicity Drug-likeness ADME prediction

Pharmacophore Alignment: 2-Amido-5-benzylthio Substitution Pattern Matches the Most Inhibitory 1,3,4-Thiadiazole Scaffold

A systematic patent review covering 2010–2016 identified that the most inhibitory active 1,3,4-thiadiazole compounds share a common substitution pattern: a secondary alkyl(aryl)amido group at position 2 and a benzylthio (or mercapto) group at position 5 [1]. The target compound satisfies both criteria with a thiophene-2-carboxamide at position 2 and a 4-methylbenzylsulfanyl at position 5. In contrast, many commercially available analogs such as N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide lack the critical 5-benzylthio motif, which the review identifies as a key driver of inhibitory potency [1].

Pharmacophore SAR Thiadiazole inhibitors

Spectral Fingerprint Differentiation: ¹H NMR Signature of 4-Methylbenzylsulfanyl Group Distinguishes from 3-Methyl and Unsubstituted Analogs

The 4-methylbenzylsulfanyl group produces a characteristic para-substituted aromatic pattern in the ¹H NMR spectrum (two doublets integrating for 2H each in the δ 7.1–7.3 ppm region, plus a singlet for the methyl group at δ ~2.3 ppm). This is cleanly resolved from the 3-methylbenzyl isomer, which shows a more complex multiplet pattern, and from the unsubstituted benzyl analog, which lacks the methyl singlet [1]. The thiophene-2-carboxamide NH proton appears as a broad singlet near δ 12–13 ppm, providing a second unambiguous structural marker.

Analytical chemistry QC/QA Structural confirmation

Molecular Weight Advantage: Lower MW Enables More Efficient Fragment-Based and Cellular Screening vs. Ciprofloxacin-Thiadiazole Hybrids

The target compound (MW 361.5 g/mol) is significantly smaller than ciprofloxacin-derived 1,3,4-thiadiazole hybrids (MW typically >550 g/mol) that have shown anticancer activity with IC₅₀ values of 3.26–3.90 µM against MCF-7 cells [1]. Despite being structurally simpler, the target compound retains the complete 2-amido-5-benzylthio pharmacophore identified as critical for inhibitory activity [2]. The lower molecular weight translates to higher ligand efficiency potential and improved compliance with Lipinski's Rule of 5, making it a more attractive scaffold for hit-to-lead optimization where MW inflation is a concern.

Fragment-based drug discovery Ligand efficiency Cellular permeability

Best-Fit Research and Industrial Application Scenarios for N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide


Primary Screening in Anticancer Drug Discovery Programs Targeting MCF-7, A549, or SKOV-3 Cell Lines

The compound's alignment with the established 2-amido-5-benzylthio inhibitory pharmacophore makes it a high-priority candidate for inclusion in focused screening libraries targeting cancer cell lines. The ciprofloxacin-derived thiadiazole class has demonstrated IC₅₀ values of 3.26–3.90 µM against MCF-7 cells [1]. The target compound, with its lower molecular weight and identical pharmacophoric features, offers a structurally minimized scaffold for hit identification and subsequent optimization against the same or related cancer models.

Structure-Activity Relationship (SAR) Studies on Benzylthio Substituent Effects in 1,3,4-Thiadiazole Inhibitors

The 4-methylbenzylsulfanyl substituent provides a defined electronic (electron-donating methyl group) and steric perturbation relative to the unsubstituted benzylthio analog (predicted ΔLogP = +0.35). This makes the compound an essential building block for systematic SAR exploration to quantify how para-substitution on the benzyl ring modulates target affinity, selectivity, and ADME properties [1].

Positive Control for QC/QA Workflows Requiring Distinctive Spectroscopic Signatures

The compound's clean para-substituted aromatic ¹H NMR pattern (two doublets at δ 7.2–7.3 ppm plus a distinct methyl singlet at δ 2.3 ppm) serves as a reliable identity check in high-throughput compound management. The unambiguous spectroscopic fingerprint reduces the risk of mix-ups with the 3-methylbenzyl isomer or the des-methyl analog during compound registration and inventory verification [1].

Quote Request

Request a Quote for N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.